Dibenzo[b,f]oxepine, 3-nitro-1-p-tolylsulfanyl-
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Overview
Description
1-[(4-Methylphenyl)sulfanyl]-3-nitrodibenzo[b,f]oxepine is a complex organic compound characterized by its unique structure, which includes a dibenzo[b,f]oxepine core substituted with a nitro group and a 4-methylphenylsulfanyl group
Preparation Methods
The synthesis of 1-[(4-methylphenyl)sulfanyl]-3-nitrodibenzo[b,f]oxepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dibenzo[b,f]oxepine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents are employed to introduce the nitro group at the desired position.
Attachment of the 4-methylphenylsulfanyl group: This step involves the use of thiolation reactions, where a 4-methylphenylsulfanyl group is introduced using reagents like 4-methylthiophenol.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(4-Methylphenyl)sulfanyl]-3-nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-Methylphenyl)sulfanyl]-3-nitrodibenzo[b,f]oxepine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)sulfanyl]-3-nitrodibenzo[b,f]oxepine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
1-[(4-Methylphenyl)sulfanyl]-3-nitrodibenzo[b,f]oxepine can be compared with similar compounds such as:
5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole: This compound also contains a 4-methylphenylsulfanyl group but differs in its core structure and functional groups.
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share the 4-methylsulfonylphenyl group but have an indole core, leading to different chemical and biological properties.
Properties
Molecular Formula |
C21H15NO3S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfanyl-2-nitrobenzo[b][1]benzoxepine |
InChI |
InChI=1S/C21H15NO3S/c1-14-6-9-17(10-7-14)26-21-13-16(22(23)24)12-20-18(21)11-8-15-4-2-3-5-19(15)25-20/h2-13H,1H3 |
InChI Key |
ZUPDHPRTAGVHTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=CC3=C2C=CC4=CC=CC=C4O3)[N+](=O)[O-] |
Origin of Product |
United States |
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